molecular formula C43H62N10O12 B14082067 2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

Cat. No.: B14082067
M. Wt: 911.0 g/mol
InChI Key: WNWJVPXOYQRRNI-UHFFFAOYSA-N
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Description

2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple functional groups, including carboxylic acids, amides, and amino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves multiple steps, typically starting with the protection of amino acids to prevent unwanted side reactions. The process includes the use of tert-butyloxycarbonyl (Boc) protecting groups, followed by coupling reactions to form peptide bonds . The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase synthesis techniques ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Amide groups can be reduced to amines under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amides or amines.

Scientific Research Applications

2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cell surface receptors, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid apart is its intricate structure, which allows for diverse chemical modifications and applications. Its multiple functional groups enable it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C43H62N10O12

Molecular Weight

911.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H62N10O12/c1-25(54)36(53-37(59)29-14-8-20-46-29)41(63)51-31(16-18-34(55)56)38(60)49-28(22-26-10-4-2-5-11-26)24-48-33(23-27-12-6-3-7-13-27)40(62)50-30(15-9-21-47-43(44)45)39(61)52-32(42(64)65)17-19-35(57)58/h2-7,10-13,25,28-33,36,46,48,54H,8-9,14-24H2,1H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,55,56)(H,57,58)(H,64,65)(H4,44,45,47)

InChI Key

WNWJVPXOYQRRNI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O

Origin of Product

United States

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